2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is a compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield different amino derivatives.
Scientific Research Applications
2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in various biological processes and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and other biomolecules, influencing various biochemical pathways. This binding can modulate enzyme activity, receptor function, and other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with a similar imidazole ring structure.
Imidazolepropionic acid: Another compound with an imidazole ring but different functional groups.
Metronidazole: A well-known drug that contains an imidazole ring and is used to treat infections.
Uniqueness
What sets 2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-3-(3-methylimidazol-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCFOWBWRITCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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